molecular formula C21H17N3O B2799966 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 313275-14-8

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2799966
CAS No.: 313275-14-8
M. Wt: 327.387
InChI Key: NOUNBUVKKLTPOZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: A simpler benzimidazole derivative with similar biological activities.

    N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Another benzimidazole derivative with potential anticancer properties.

    4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Used in optoelectronic applications.

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-7-6-8-15(13-14)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNBUVKKLTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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